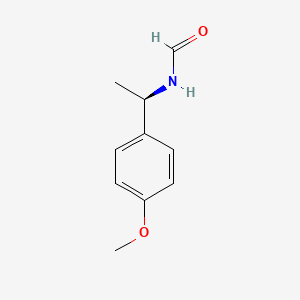

(R)-N-Formyl-1-(4-methoxyphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

650608-21-2 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-[(1R)-1-(4-methoxyphenyl)ethyl]formamide |

InChI |

InChI=1S/C10H13NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

SVDMSYJWDKWWHG-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)NC=O |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC=O |

Origin of Product |

United States |

The Significance of Chiral Formamides in Asymmetric Synthesis

Chiral formamides are a class of organic compounds that serve as pivotal intermediates in the field of asymmetric synthesis. The formyl group can function as a readily removable protecting group for the amine functionality, often under mild conditions. Crucially, the formamide (B127407) moiety can direct the stereochemical course of reactions at adjacent positions, a principle known as substrate-controlled stereoselection. The nitrogen-bound formyl group is capable of influencing the molecule's conformational preferences, thereby generating a sterically biased environment that promotes the formation of a specific stereoisomer in subsequent chemical reactions.

Moreover, chiral formamides act as precursors to a diverse array of other functional groups. For instance, they can be dehydrated to produce isocyanides, which are valuable single-carbon synthons in multicomponent reactions like the Passerini and Ugi reactions. They can also undergo reduction to the corresponding methylamines or be subjected to other chemical modifications at the formyl group. The capacity to engage in these transformations while maintaining the stereochemical integrity of the chiral center renders them powerful tools for the construction of intricate chiral molecules.

An Overview of R N Formyl 1 4 Methoxyphenyl Ethanamine As a Stereodefined Building Block

(R)-N-Formyl-1-(4-methoxyphenyl)ethanamine is a chiral formamide (B127407) that functions as a stereodefined building block in organic synthesis. Its molecular architecture features a 4-methoxyphenyl (B3050149) substituent and a formyl group attached to a chiral ethylamine (B1201723) framework. The defined (R)-configuration at the stereocenter makes it a valuable starting material for the synthesis of other enantiomerically pure compounds. biosynth.com

The synthesis of this compound is typically accomplished via the N-formylation of its parent amine, (R)-1-(4-methoxyphenyl)ethanamine. chemicalbook.comresearchgate.net A variety of methods for the formylation of amines have been documented, including the use of formic acid or its derivatives, often facilitated by a catalyst. The selection of a suitable formylation technique is critical to ensure the reaction proceeds efficiently and without racemization of the chiral center.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[(1R)-1-(4-methoxyphenyl)ethyl]formamide |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 138399-52-9 |

Data compiled from publicly available chemical databases.

Scope and Academic Research Focus

Academic research involving (R)-N-Formyl-1-(4-methoxyphenyl)ethanamine and similar chiral formamides is primarily concentrated on their application in asymmetric synthesis. One significant area of investigation is their use as chiral auxiliaries, where the inherent stereochemistry of the formamide (B127407) directs the stereochemical outcome of a reaction before being cleaved from the final product. This strategy is highly valuable for producing a wide range of enantiomerically enriched molecules.

Another prominent research direction is the utilization of this compound as a precursor for more complex chiral ligands intended for asymmetric catalysis. The formyl group can be chemically modified into various other functionalities, enabling the precise tuning of the steric and electronic properties of the resulting ligands. These tailored ligands can then be complexed with transition metals to catalyze a broad spectrum of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions.

Furthermore, there is ongoing research into developing more efficient and environmentally sustainable methods for the synthesis of this compound itself. This includes the innovation of novel catalytic systems for the N-formylation of the parent amine that are effective under mild conditions and exhibit high levels of chemoselectivity and stereospecificity. The overarching objective of this research is to broaden the array of synthetic tools available to chemists for constructing enantiomerically pure molecules with significant applications.

An in-depth look at the stereoselective synthesis of this compound reveals that the critical step is the efficient and enantiomerically pure production of its chiral amine precursor, (R)-1-(4-methoxyphenyl)ethanamine. The subsequent N-formylation step is generally a high-yielding and straightforward chemical transformation. Therefore, this article focuses on the diverse and sophisticated methodologies developed to obtain the essential chiral amine intermediate in high enantiopurity.

Applications of R N Formyl 1 4 Methoxyphenyl Ethanamine in Asymmetric Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

In asymmetric synthesis, the primary goal is the production of a single enantiomer of a chiral compound. perlego.com (R)-N-Formyl-1-(4-methoxyphenyl)ethanamine functions as a chiral building block, a molecule that is incorporated into a larger structure, imparting its inherent chirality to the final product. bldpharm.com The temporary attachment of such chiral molecules, often termed chiral auxiliaries, is a key strategy for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnumberanalytics.com The formamide (B127407) moiety, combined with the stereocenter, allows for the diastereoselective construction of new chemical bonds, which is fundamental to building complex, enantiomerically pure molecules.

The utility of the (R)-1-(4-methoxyphenyl)ethylamino scaffold is prominently highlighted in the synthesis of important active pharmaceutical ingredients (APIs). A critical application is in the production of (R,R)-Formoterol, a long-acting β2-adrenergic agonist used to treat asthma and COPD. allfordrugs.comgoogleapis.com

In several patented synthetic routes to (R,R)-Formoterol, a key intermediate features a formamide group. For instance, the synthesis involves the coupling of an epoxide, specifically (R)-4-benzyloxy-3-formamidostyrene oxide, with a chiral amine derived from (R)-1-(4-methoxyphenyl)propan-2-amine. allfordrugs.com Another route describes the preparation of an intermediate, N-(2-benzyloxy-5-(1-hydroxyl-2-(1-(4-methoxyphenyl)-2-propylamino)ethyl)phenyl)formamide, through a one-step reaction involving formic acid, which serves as both a hydrogen source for reduction and the formylating agent. google.com

These syntheses underscore the importance of the formamide group. The precursor amine, (R)-(+)-1-(4-methoxyphenyl)ethylamine, is first elaborated and then a formylation step is carried out on a different part of the molecule before the final deprotection steps. This demonstrates that the N-formyl structural element is crucial for constructing the final API. The table below details an example of an intermediate used in the synthesis of (R,R)-Formoterol.

| Intermediate Name | Role in Synthesis | Reference |

| N-(2-benzyloxy-5-(1-hydroxyl-2-(1-(4-methoxyphenyl)-2-propylamino)ethyl)phenyl)formamide | Key precursor to (R,R)-Formoterol, formed via a reductive amination and formylation sequence. | google.com |

| (R)-4-benzyloxy-3-formamidostyrene oxide | Epoxide intermediate that couples with a chiral amine to form the backbone of Formoterol. | allfordrugs.com |

Chiral amines are frequently employed in the synthesis of stereodefined heterocyclic systems. The parent amine, (R)-(+)-1-(4-methoxyphenyl)ethylamine, is noted for its use in the preparation of thiazoles. chemicalbook.com Formamides, such as this compound, are valuable precursors for a variety of heterocyclic structures through intramolecular cyclization reactions.

While specific examples detailing the cyclization of this compound are specialized, the general reactivity of formamides is well-established in heterocyclic synthesis. For example, N-formyl compounds can undergo cyclodehydration under various conditions (e.g., using phosphorus oxychloride in the Bischler-Napieralski reaction to form dihydroisoquinolines) to yield N-containing heterocycles. The chirality of the (R)-1-(4-methoxyphenyl)ethyl group in such a reaction would direct the stereochemical outcome, enabling the construction of stereodefined heterocyclic systems. The use of heterocyclic chiral auxiliaries is a recognized strategy for achieving asymmetric induction in the synthesis of complex natural products and pharmaceutical agents. springerprofessional.de

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. nih.govnih.gov Chiral auxiliaries are widely used to control the stereochemistry of these additions. springerprofessional.descielo.org.mx The parent amine, (R)-(+)-1-(4-methoxyphenyl)ethylamine, is known to be used in diastereo- and enantioselective Michael addition reactions.

When this amine is converted to this compound, its role in Michael additions is modified. The nitrogen atom of the formamide is no longer nucleophilic. Instead, the entire chiral formamide group can be attached to a substrate to act as a chiral auxiliary. It can sterically guide the approach of a nucleophile to a Michael acceptor elsewhere in the molecule, resulting in a highly diastereoselective reaction. After the reaction, the chiral auxiliary can be cleaved and recovered. This strategy allows the chirality of the (R)-1-(4-methoxyphenyl)ethyl group to be effectively transferred to the product of the Michael addition.

The table below summarizes the role of this chiral scaffold in Michael additions.

| Reaction Type | Role of this compound Moiety | Expected Outcome |

| Intermolecular Michael Addition | As a chiral auxiliary attached to the nucleophile or the acceptor. | Formation of an enantiomerically enriched product. |

| Intramolecular Michael Addition | As a chiral controller within the molecule undergoing cyclization. | Construction of a cyclic compound with high diastereoselectivity. |

Utilization in Chiral Recognition and Separation Processes

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is the basis for the separation of racemic mixtures, a critical process in the pharmaceutical industry. The parent compound, (R)-(+)-1-(4-methoxyphenyl)ethylamine, is an effective chiral resolving agent. google.com It is also used as a building block for larger, complex structures like hemicryptophanes, which are designed for the specific recognition of molecules like glucopyranosides. chemicalbook.com

This compound also possesses features that make it suitable for chiral recognition. The formamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonding capabilities, combined with the steric bulk and electronic properties of the p-methoxyphenyl group and the defined stereochemistry at the chiral center, allow for effective and selective diastereomeric interactions with other chiral molecules. This property can be exploited by immobilizing the molecule onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). Such a CSP could be used to separate the enantiomers of various classes of racemic compounds.

Contribution to the Development of Novel Chiral Catalysts or Ligands

Asymmetric catalysis relies on chiral catalysts, which are often metal complexes coordinated to chiral organic molecules known as ligands. perlego.com These ligands transfer their chiral information to the reacting substrate, leading to an enantiomerically enriched product. The parent amine, (R)-(+)-1-(4-methoxyphenyl)ethylamine, is a known precursor for chiral ligands and can act as a chiral base or catalyst in its own right. google.com

The N-formyl derivative, this compound, can also be envisioned as a component of a novel chiral ligand. While the nitrogen atom's coordinating ability is reduced compared to the free amine, the oxygen atom of the formyl group can act as a Lewis basic site to coordinate with a metal center. This creates the possibility for bidentate ligands where the formyl oxygen and another donor atom (e.g., from a modification elsewhere on the phenyl ring) bind to a metal. The steric and electronic properties of the chiral (R)-1-(4-methoxyphenyl)ethyl group would be positioned to influence the catalytic environment, potentially leading to high enantioselectivity in metal-catalyzed reactions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. For (R)-N-Formyl-1-(4-methoxyphenyl)ethanamine (Molecular Formula: C₁₀H₁₃NO₂), HRMS would provide a highly accurate mass measurement of its molecular ion, allowing for the unequivocal confirmation of its chemical formula.

In addition to elemental composition, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecule undergoes predictable bond cleavages. The expected fragmentation of this compound would likely involve:

Alpha-cleavage: A primary fragmentation pathway for amines and related compounds involves the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable, resonance-stabilized cation.

Loss of the Formyl Group: Cleavage of the N-C bond of the amide can lead to the loss of the formyl group (CHO).

Benzylic Cleavage: The bond between the chiral carbon and the methoxyphenyl ring is a benzylic position, making it susceptible to cleavage, leading to the formation of a tropylium ion or a related stabilized aromatic cation.

Analysis of the masses of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure, corroborating the identity of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, advanced NMR techniques are indispensable for assigning proton (¹H) and carbon (¹³C) signals and for probing the molecule's three-dimensional structure.

While one-dimensional ¹H and ¹³C NMR provide fundamental information, multi-dimensional techniques are required for a complete and unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity from the methyl protons to the methine proton on the chiral center and to identify the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), such as the methine carbon to the methine proton or the aromatic carbons to their respective protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for conformational analysis, as it detects protons that are close in space, regardless of whether they are connected through bonds. For this molecule, NOESY could reveal spatial proximity between the N-H proton and the methine proton, or between the formyl proton and protons on the aromatic ring, providing insights into the preferred conformation around the amide bond and the chiral center. Such experiments are critical for assigning relative stereochemistry in rigid systems mdpi.com.

Determining the enantiomeric purity (or enantiomeric excess, ee) is critical for any chiral compound. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a direct method for this analysis.

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts with the analyte to form a pair of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately determined.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) (Eu(hfc)₃), which are themselves chiral libretexts.orgnih.gov. They form temporary, fast-exchanging diastereomeric complexes with the analyte. This interaction induces significant shifts in the NMR signals of the analyte, and the magnitude of these shifts is different for the two enantiomers. This results in the separation of signals for the (R) and (S) enantiomers in the ¹H NMR spectrum, allowing for direct quantification of the enantiomeric excess by integration libretexts.orgnih.gov.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. This technique provides an unambiguous determination of the absolute configuration of a chiral center. For this compound, a successful crystallographic analysis would yield precise data on:

Absolute Stereochemistry: By analyzing the diffraction pattern, the absolute spatial arrangement of the atoms can be determined, confirming the (R) configuration at the chiral center. Researchers often pursue this method to provide unequivocal proof of stereochemistry when other techniques are ambiguous mdpi.com.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Conformation: The precise conformation of the molecule as it exists in the solid state.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing details about hydrogen bonding (e.g., involving the amide N-H and C=O groups) and other non-covalent interactions that govern the solid-state structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral compound.

Enantiomers produce ECD spectra that are mirror images of each other. The absolute configuration of this compound can be determined by comparing its experimentally measured ECD spectrum with a spectrum predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT). A match between the experimental and the calculated spectrum for the (R)-enantiomer provides strong evidence for the assignment of the absolute configuration. This approach is particularly valuable when crystallization for X-ray analysis is not feasible scispace.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis within the Research Context

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups—amide, aromatic ring, and ether—give rise to distinct signals. While spectral data for the parent amine is available nih.gov, the N-formyl derivative would exhibit characteristic amide bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | Secondary Amide | 3350–3180 | Stretching vibration of the nitrogen-hydrogen bond. |

| Aromatic C-H Stretch | Aromatic Ring | 3100–3000 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

| Aliphatic C-H Stretch | Alkyl Groups | 3000–2850 | Stretching of the C-H bonds in the methyl and methine groups. |

| Amide I (C=O Stretch) | Amide Carbonyl | 1680–1630 | Primarily the stretching vibration of the carbonyl group. |

| Amide II (N-H Bend) | Secondary Amide | 1570–1515 | A coupled vibration of N-H bending and C-N stretching. |

| C=C Stretch | Aromatic Ring | 1600–1450 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| C-O Stretch | Aryl Ether | 1275–1200 (asymmetric) | Stretching of the C-O bond of the methoxy group. |

| C-O Stretch | Aryl Ether | 1075–1020 (symmetric) | Stretching of the C-O bond of the methoxy group. |

These vibrational frequencies provide a diagnostic fingerprint for the molecule, allowing for rapid confirmation of the presence of key functional groups and for monitoring chemical transformations.

Computational and Theoretical Investigations of R N Formyl 1 4 Methoxyphenyl Ethanamine

Quantum Chemical Calculations for Molecular Geometry and Conformational Landscapes

Quantum chemical calculations, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, are fundamental for determining the optimized three-dimensional structure of a molecule. For (R)-N-Formyl-1-(4-methoxyphenyl)ethanamine, these calculations would identify the most stable spatial arrangement of its atoms by minimizing the total electronic energy.

The key focus would be on the molecule's conformational landscape, which arises from the rotation around single bonds. The most significant rotations would be around the C-N bond of the amide and the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring.

A conformational search would reveal multiple local energy minima, each corresponding to a stable conformer. The relative energies of these conformers would determine their population distribution at a given temperature. For N-formyl amines, two primary planar conformers related to the amide bond are typically observed: the E (trans) and Z (cis) isomers. Due to steric hindrance, the E conformer is generally more stable.

Table 1: Hypothetical Geometrical Parameters for the Most Stable Conformer of this compound (Calculated) This table is illustrative as specific literature is unavailable.

| Parameter | Bond/Angle | Value (E-conformer) | Value (Z-conformer) |

|---|---|---|---|

| Bond Lengths (Å) | C(formyl)=O | ~1.23 Å | ~1.24 Å |

| C(formyl)-N | ~1.34 Å | ~1.35 Å | |

| N-C(chiral) | ~1.46 Å | ~1.47 Å | |

| C(chiral)-C(phenyl) | ~1.52 Å | ~1.52 Å | |

| Bond Angles (°) | O=C-N | ~123° | ~122° |

| C(formyl)-N-C(chiral) | ~121° | ~122° | |

| Dihedral Angles (°) | H(formyl)-C-N-C(chiral) | ~180° (trans) | ~0° (cis) |

| N-C(chiral)-C(phenyl)-C | Varies with side-chain rotation | Varies with side-chain rotation |

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules. For this compound, DFT calculations would provide insights into its electronic structure, reactivity, and spectroscopic signatures.

Electronic Structure: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom, indicating these are the likely sites of oxidation or electrophilic attack. The LUMO is often centered on the formyl group, particularly the antibonding π* orbital of the carbonyl, suggesting this is the site for nucleophilic attack or reduction. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Reactivity: Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to predict chemical behavior. These include electronegativity, chemical hardness, and the electrophilicity index. Additionally, a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (red) and electron-poor (blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Spectroscopic Properties: DFT is widely used to predict vibrational (IR and Raman) and NMR spectra. Calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations (e.g., C=O stretch, N-H bend). Similarly, calculated NMR chemical shifts (¹H and ¹³C) help in the assignment of experimental spectra.

Table 2: Predicted Spectroscopic Data and Electronic Properties from DFT (Illustrative) This table is illustrative as specific literature is unavailable.

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | ~ -5.8 eV | Indicates potential for electron donation. |

| LUMO Energy | ~ -0.5 eV | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests high kinetic stability. |

| Key IR Frequency | ~1670 cm⁻¹ | Carbonyl (C=O) stretching vibration. |

| ¹H NMR Shift (formyl) | ~8.2 ppm | Proton on the formyl group. |

| ¹³C NMR Shift (carbonyl) | ~165 ppm | Carbon atom of the carbonyl group. |

Mechanistic Predictions and Transition State Analysis of Stereoselective Transformations

Computational methods are invaluable for elucidating reaction mechanisms. For transformations involving this compound, such as its use as a chiral auxiliary or reactant, DFT can be used to map the potential energy surface of the reaction.

This involves locating the structures of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy and, therefore, its rate.

In stereoselective reactions, there are at least two competing pathways leading to different stereoisomers. By calculating the activation energies for the transition states leading to the (R) and (S) products, chemists can predict which isomer will be formed preferentially. The difference in these activation energies (ΔΔG‡) directly correlates to the predicted enantiomeric excess (e.e.) of the reaction.

Modeling of Chiral Recognition and Non-Covalent Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is governed by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov

For this compound, computational modeling could explore how it interacts with other chiral molecules, such as in a chiral chromatography setup or as a chiral solvating agent. These models would typically involve calculating the interaction energies of diastereomeric complexes (e.g., R-R vs. R-S). The difference in stability between these complexes explains the basis for chiral recognition. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature and strength of the specific non-covalent interactions responsible for the discrimination.

In Silico Approaches for Predicting Stereochemical Outcomes

In silico (computational) methods provide a predictive framework for understanding the outcomes of stereoselective reactions before they are run in the lab. For reactions utilizing this compound as a chiral directing group, computational models can predict the stereochemistry of the product.

This is often achieved by building a model of the key transition state. By analyzing the steric and electronic factors within the competing transition state structures, one can determine which pathway is lower in energy. For example, the bulky 4-methoxyphenyl (B3050149) group will preferentially occupy a position that minimizes steric clash with incoming reagents, thereby directing the attack to one face of the reacting center. These predictive models are crucial in the rational design of new asymmetric syntheses. chemrxiv.org

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Directions

The primary academic contribution of (R)-N-Formyl-1-(4-methoxyphenyl)ethanamine and its parent amine lies in their role as versatile intermediates in the stereoselective synthesis of complex, high-value molecules. The parent amine is widely employed as a chiral auxiliary, guiding the stereochemical outcome of reactions such as the Strecker synthesis to produce α-arylglycines and in Michael addition reactions to create enantiomerically enriched products.

A significant research direction has been the application of this chiral scaffold in the synthesis of pharmaceuticals. Notably, it is a key intermediate in the production of long-acting β2-adrenergic agonists like (R,R)-formoterol, used in the management of asthma. google.com The N-formyl derivative is a stable, protected version of the amine, making it a valuable precursor in multi-step synthetic pathways.

Future research is expected to continue focusing on its integration into the synthesis of novel therapeutic agents. Its structural motif is of interest in the development of calcimimetics and other receptor-modulating compounds. researchgate.net Furthermore, its role as a chiral resolving agent for racemic mixtures remains a cornerstone of its application in academic and industrial laboratories. google.com

Emerging Methodologies for Enhanced Stereoselectivity and Scalability

The production of enantiomerically pure this compound is critically dependent on the efficient synthesis of its amine precursor. Research has led to significant advancements in methodologies that enhance both stereoselectivity and scalability.

Stereoselectivity: Traditional methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards half of the material. google.com Modern approaches focus on asymmetric synthesis. One successful strategy involves the asymmetric reductive amination of 4-methoxyacetophenone. Another highly effective method uses a chiral auxiliary, such as (R)-α-methylphenethylamine, to react with 4-methoxyacetophenone, followed by a diastereoselective reduction and crystallization, which yields the desired diastereomer in high purity. google.comgoogle.com Subsequent hydrogenolysis removes the auxiliary, providing the target amine with an optical purity often exceeding 99%. google.comgoogle.com

Scalability: A major breakthrough for industrial application is the development of a patented process that avoids hazardous and expensive reagents like n-butyllithium (n-BuLi), lithium hexamethyldisilazide (LiHMDS), and trichlorosilane. google.comgoogle.com This improved process is not only safer but also more economical, eliminating the need for costly chiral catalysts and cumbersome silica (B1680970) gel chromatography. google.comgoogle.com The methodology relies on catalytic reduction and the formation of diastereomeric salts with resolving agents like L-tartaric acid, which can be efficiently separated on a large scale. google.comgoogle.com

| Methodology | Key Features | Advantages | Relevant Compounds |

|---|---|---|---|

| Asymmetric Reductive Amination | Direct conversion of a ketone to a chiral amine using a chiral catalyst or auxiliary. | High atom economy; direct formation of the chiral center. | 4-Methoxyacetophenone |

| Diastereoselective Synthesis with Chiral Auxiliary | Reaction of 4-methoxyacetophenone with (R)-α-methylphenethylamine, followed by reduction and separation. google.com | High optical purity (>99%); well-established and reliable. google.comgoogle.com | (R)-α-Methylphenethylamine, L-Tartaric acid |

| Improved Industrial Process | Avoids hazardous reagents (n-BuLi) and expensive catalysts; uses catalytic reduction and salt formation. google.comgoogle.com | Safe, economical, scalable, and high purity without chromatography. google.comgoogle.com | p-Toluenesulfonic acid |

Unexplored Synthetic Avenues and Derivatization Potentials

While the N-formyl group is typically seen as a simple protecting group, its direct synthetic utility remains an area ripe for exploration.

Unexplored Synthetic Avenues: The formyl group has the potential to act as a weak directing group in electrophilic aromatic substitution reactions, potentially enabling regioselective functionalization of the 4-methoxyphenyl (B3050149) ring. Furthermore, the formamide (B127407) moiety itself could participate in various cyclization or condensation reactions to build more complex heterocyclic structures. The reduction of the formamide to the corresponding N-methyl amine is a straightforward transformation that opens a pathway to a different class of derivatives.

Derivatization Potentials: The parent amine is a hub for derivatization. It readily reacts with isothiocyanates to form chiral thioureas, such as N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N′-methylthiourea, which can be explored as ligands or organocatalysts. chemicalbook.com The N-formyl compound can be seen as the simplest N-acyl derivative. After a facile deprotection to reveal the primary amine, a vast array of other acyl, sulfonyl, or alkyl groups can be introduced, creating a library of chiral derivatives for screening in various applications. The imine formed between the parent amine and aldehydes or ketones is another key intermediate, particularly in reductive amination protocols to access more complex secondary amines. acs.org

Prospects for Application in Emerging Fields of Chiral Chemistry and Materials Science

The unique stereochemical properties of this compound and its derivatives position them for exciting applications beyond traditional synthesis.

Chiral Chemistry: In the field of asymmetric catalysis, the core structure of this compound is an excellent scaffold for developing new chiral ligands for transition metals. The combination of a stereocenter adjacent to a coordinating nitrogen atom is a classic design element for catalysts used in hydrogenations, C-C bond-forming reactions, and other asymmetric transformations. The N-formyl derivative itself, or more complex derivatives, could be explored as organocatalysts for reactions like the Michael addition or aldol (B89426) reactions.

Materials Science: A particularly promising application lies in the field of chiral recognition and separation. The parent amine has been instrumental in the synthesis of enantiopure hemicryptophanes, which are sophisticated cage-like molecules capable of selectively recognizing and binding specific enantiomers of guest molecules like glucopyranosides. chemicalbook.com This capability is highly relevant for the development of advanced chemical sensors and chiral stationary phases for HPLC. The this compound moiety could be polymerized or grafted onto surfaces like silica or gold nanoparticles to create novel chiral materials for enantioselective separations, sensing, or catalysis.

| Field | Potential Application | Rationale | Example Precursor Application |

|---|---|---|---|

| Asymmetric Catalysis | Development of novel chiral ligands and organocatalysts. | The inherent chirality and coordinating amine group can induce stereoselectivity in metal-catalyzed or organocatalytic reactions. | Used as a chiral ligand in Ru-based hydrogenation. |

| Chiral Recognition | Creation of chiral selectors for chromatography and sensors. | The defined 3D structure allows for specific non-covalent interactions with other chiral molecules. | Synthesis of hemicryptophanes for recognizing glucopyranosides. chemicalbook.com |

| Chiral Materials | Development of chiral polymers and functionalized surfaces. | Incorporation into a larger matrix or onto a surface imparts chirality to the bulk material for separation or sensing applications. | - |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-N-Formyl-1-(4-methoxyphenyl)ethanamine?

- Methodological Answer : The compound can be synthesized via condensation reactions starting from (R)-1-(4-methoxyphenyl)ethanamine and formylating agents. A validated approach involves protecting the amine group, followed by formylation using formic acid or acetic-formic anhydride. Evidence from similar compounds (e.g., pyrrolo-pyrimidine derivatives) highlights the use of stoichiometric control to achieve yields >60% and purity >99% via HPLC . For stereochemical integrity, chiral starting materials (e.g., enantiomerically pure (R)-configured amines) are critical to avoid racemization during synthesis .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the formyl proton (δ ~8.0–8.5 ppm) and methoxy group (δ ~3.7–3.8 ppm). Aromatic protons from the 4-methoxyphenyl moiety typically appear as doublets (J ≈ 8.5–9.0 Hz) .

- HRMS : Confirm molecular ion [M+H]+ with an error margin <5 ppm. For example, a calculated mass of 194.1184 (C10H13NO2) should match experimental data .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., water:acetonitrile) resolves impurities from the main peak .

Q. What are the key considerations for designing analogs of this compound in structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modifying the methoxy group (e.g., replacing with halogens or alkyl chains) and the formyl moiety (e.g., substituting with acetyl or benzoyl groups). Evidence from related compounds (e.g., 4-methoxyphenyl ethylamine derivatives) shows that electron-donating groups enhance metabolic stability, while bulky substituents may reduce target binding . Use computational tools (e.g., molecular docking) to predict interactions before synthesis.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis and analysis?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC. For example, (R)- and (S)-enantiomers of similar amines show baseline separation with hexane:isopropanol (95:5) .

- Diastereomeric Salt Formation : React the amine with chiral acids (e.g., tartaric acid) to form salts with distinct solubility, enabling crystallization-based purification .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with reference standards .

Q. What strategies address contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Purity Verification : Reanalyze the compound via LC-MS to rule out degradation products or residual solvents .

- Assay Conditions : Optimize buffer pH (e.g., 7.4 for physiological relevance) and control for temperature-sensitive enzyme activity. For cell-based assays, ensure consistent passage numbers and viability (>90%) .

- Stereochemical Interference : Test enantiomerically pure samples, as racemic mixtures may exhibit skewed activity due to opposing effects of (R)- and (S)-forms .

Q. How can researchers evaluate the compound’s potential to overcome multidrug resistance (MDR) in cancer?

- Methodological Answer :

- ABCB1 Modulation Assays : Use fluorescent substrates (e.g., calcein-AM) in ABCB1-overexpressing cell lines (e.g., MDR-19). Increased intracellular calcein fluorescence indicates inhibition of ABCB1 efflux activity .

- Synergy Studies : Combine the compound with chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CI) via the Chou-Talalay method .

- Metabolic Stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to predict in vivo efficacy .

Q. What methodologies mitigate instability in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Stabilization Agents : Add EDTA to plasma samples to inhibit metalloproteases or sodium fluoride to prevent esterase activity .

- Storage Conditions : Store samples at -80°C in amber vials to prevent photodegradation. For freeze-thaw cycles, limit to ≤3 cycles .

- Derivatization : Convert the formyl group to a stable derivative (e.g., oxime) for LC-MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.